molecular formula Cl3CsGe B3151724 Cesium trichlorogermanate CAS No. 72128-24-6

Cesium trichlorogermanate

Cat. No.: B3151724
CAS No.: 72128-24-6
M. Wt: 311.9 g/mol
InChI Key: AWGCYIVRYSFWAV-UHFFFAOYSA-N
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Description

Significance of Lead-Free Inorganic Halide Perovskites in Contemporary Optoelectronics

Organic-inorganic hybrid lead halide perovskites have demonstrated remarkable success in the realm of optoelectronics. However, the inherent toxicity of lead and the long-term instability of these materials pose significant hurdles to their widespread commercialization. researchgate.net This has propelled the scientific community to investigate lead-free alternatives. All-inorganic halide perovskites offer improved thermal stability and are considered more environmentally friendly. bohrium.comnih.gov Materials based on substituting lead with elements like tin (Sn), germanium (Ge), bismuth (Bi), and copper (Cu) have been explored. rsc.org While tin-based perovskites have shown good performance, they suffer from the oxidation of Sn²⁺ to Sn⁴⁺. rsc.org In this context, lead-free all-inorganic halide double perovskites (LFAIHDPs) are also being actively researched as stable and eco-friendly options. bohrium.comnih.gov

Overview of Cesium Trichlorogermanate (CsGeCl₃) as a Promising Perovskite Candidate

This compound (CsGeCl₃) has garnered attention as a potential lead-free perovskite material due to its favorable combination of environmental safety, structural stability, and promising optoelectronic characteristics. researchgate.net Although pristine CsGeCl₃ has a large band gap, which limits its absorption of visible light, research has shown that its properties can be tuned, for instance, through metal doping. nih.govarxiv.org This makes it a subject of interest for applications in solar cells and other optoelectronic devices. researchgate.netnih.govarxiv.org The relatively inexpensive and straightforward synthesis processes for germanium-based perovskites further enhance their potential as significant contenders in photovoltaic technology. researchgate.net

Historical Context and Evolution of Germanium-Based Halide Perovskite Research

The exploration of perovskite materials dates back to the 1950s with research on oxide perovskites. bccresearch.com The first organic-inorganic halide perovskite was developed in 1978. bccresearch.com The journey into germanium-based halide salts for optical applications includes work by Boeing North America in 1996, who developed nonlinear optical crystals based on cesium-germanium halide salts. bccresearch.com More recently, significant research efforts have focused on germanium-based halide perovskites as a class of materials for photovoltaics and optoelectronics. nih.gov Despite challenges such as stability issues, similar to those found in tin-based perovskites, strategies are being developed to improve their performance, with some germanium-containing solar devices achieving notable efficiencies. nih.govresearchgate.net The ongoing research continues to explore compositional engineering and other methods to enhance the efficiency and stability of germanium-based perovskite solar cells. researchgate.net

Interactive Data Table: Key Properties of this compound (CsGeCl₃)

PropertyValueReference
Crystal SystemTrigonal (distorted perovskite) at room temperature, Cubic (ideal perovskite) > 155°C acs.org
Space GroupR3m (No. 160) materialsproject.org
Band Gap~3.67 eV (theoretical) researchgate.net
DuctilityDuctile nih.govarxiv.org

Properties

InChI

InChI=1S/Cl3Ge.Cs/c1-4(2)3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGCYIVRYSFWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

Cl[Ge](Cl)Cl.[Cs]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3CsGe
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Growth Methodologies for Cesium Trichlorogermanate

Chemical Synthesis Pathways for CsGeCl3

Chemical synthesis offers versatile routes to produce CsGeCl3 in different forms, from bulk crystals to nanoscale structures. The choice of method significantly influences the resulting material's characteristics.

Solvothermal synthesis has emerged as a successful method for producing high-quality, lead-free perovskite quantum rods, including those of cesium germanium halides. This technique involves a chemical reaction in a sealed vessel at temperatures above the solvent's boiling point, allowing for high autogenous pressures. This approach has been reported as a simple, rapid, and green method for synthesizing perovskite-type CsGeX3 (where X can be Cl, Br, or I) with a uniform quantum rod-shaped structure.

Research has demonstrated the fabrication of lead-free cesium germanium halide perovskites through a simple solvothermal process acs.org. While specific parameters for CsGeCl3 are part of a broader study on CsGeX3 compounds, the general methodology involves the use of appropriate cesium, germanium, and chloride precursors in a suitable solvent system under elevated temperature and pressure. The solvothermal conditions play a crucial role in controlling the structure, morphology, and photoluminescent properties of the resulting nanocrystals rsc.org. By adjusting experimental parameters such as the ratio of precursors and the amount of ligands, the synthesis can be tuned to produce quantum dots or nanoplatelets rsc.org. For instance, in the synthesis of related Mn-doped CsPbCl3 nanocrystals, altering the amount of ligands allowed for morphological control, yielding quantum dots or nanoplatelets rsc.org.

Table 1: Representative Solvothermal Synthesis Parameters for Doped Perovskite Nanocrystals

ParameterValue/ConditionCompound
MethodSingle-step solvothermalMn-doped CsPbCl3
Morphological ControlVarying the amount of ligandsMn-doped CsPbCl3
OutcomeQuantum dots or nanoplateletsMn-doped CsPbCl3
Key FeatureControllable synthesis of high-quality doped perovskite NCsMn-doped CsPbCl3

Note: This data is for a related perovskite compound and illustrates the principles of solvothermal synthesis control.

Chemical Vapor Transport (CVT) is a highly effective technique for growing high-purity single crystals of a wide variety of inorganic compounds, including halides mpg.de. The process involves sealing the starting materials in an ampoule, typically made of quartz, with a transport agent. A temperature gradient is established along the ampoule, causing the starting material to react with the transport agent to form a gaseous species at the hotter end (source). This gaseous compound then diffuses to the cooler end (sink), where it decomposes, depositing a single crystal of the desired material and releasing the transport agent, which then diffuses back to the source to continue the cycle mpg.denasa.gov.

This method is particularly suitable for compounds that have high melting points, decompose before melting, or for obtaining well-developed individual crystals mpg.de. The choice of transport agent is crucial and depends on the specific material being grown. For halide compounds, halogens or metal halides are often used as transport agents. The precise control of experimental parameters such as the temperatures of the source and sink, the total pressure within the vial, and the concentration of the transport agent determines the composition and quality of the resulting crystals mpg.de. While specific parameters for the CVT growth of CsGeCl3 are not widely detailed in available literature, the general principles are well-established for similar halide compounds like CrCl3 nih.gov.

Table 2: General Parameters for Chemical Vapor Transport Crystal Growth

ParameterDescriptionRelevance
Temperature Gradient (T_source > T_sink)Drives the transport of gaseous species from the hot to the cold zone.Essential for crystal deposition.
Transport AgentA chemical that reacts with the source material to form a volatile compound.Facilitates the transport of non-volatile materials.
Total PressureThe pressure inside the sealed ampoule, which influences reaction equilibria and transport rates.Affects crystal growth kinetics and morphology.
Starting MaterialHigh-purity polycrystalline form of the desired compound.Determines the purity of the final single crystal.

Advanced colloidal synthesis techniques, particularly the hot-injection method, have become a cornerstone for producing monodisperse semiconductor nanocrystals with controlled size and shape unige.it. This method is well-suited for the synthesis of perovskite nanocrystals, including cesium-based halides.

The hot-injection technique typically involves the rapid injection of a precursor solution into a hot solvent containing other precursors and coordinating ligands. This sudden introduction of precursors leads to a burst of nucleation, followed by controlled growth of the nanocrystals. The temperature of the reaction, the nature and concentration of the ligands, and the reaction time are all critical parameters that influence the final size, shape, and optical properties of the nanocrystals mdpi.comcityu.edu.hk.

For the synthesis of CsGeCl3 nanocrystals, a plausible approach would involve preparing a cesium oleate precursor by reacting cesium carbonate with oleic acid. This cesium precursor would then be swiftly injected into a hot solution containing a germanium chloride source and coordinating ligands like oleylamine and oleic acid dissolved in a high-boiling-point solvent such as 1-octadecene. The reaction is typically quenched after a short period by cooling to prevent further growth and aggregation of the nanocrystals cityu.edu.hk. This method offers precise control over nanocrystal dimensions, which is crucial for tuning their quantum confinement effects.

Table 3: Typical Components and Conditions for Hot-Injection Synthesis of Perovskite Nanocrystals

Component/ParameterRole/DescriptionExample
Cesium PrecursorSource of Cesium ionsCesium Oleate
Metal Halide PrecursorSource of Germanium and Chloride ionsGermanium (II) Chloride
LigandsControl nanocrystal growth and provide colloidal stabilityOleic Acid, Oleylamine
SolventHigh-boiling-point liquid medium for the reaction1-Octadecene
Injection TemperatureHigh temperature to induce rapid nucleationTypically 140-200 °C
Reaction TimeShort duration to control nanocrystal sizeSeconds to minutes

Optimization of Crystal Growth Conditions for Cesium Trichlorogermanate

The optimization of crystal growth conditions is a critical step to obtain large, high-quality single crystals of this compound suitable for detailed characterization and device fabrication. This process involves the systematic variation of key physical and chemical parameters that influence nucleation and crystal development nih.gov.

For solution-based growth methods, parameters such as temperature, supersaturation level, and solvent choice are paramount. A study on the room-temperature synthesis of organic-inorganic halide perovskites demonstrated that creating a constant supersaturation during crystal growth, achieved through controlled solvent evaporation, is effective for producing large single crystals rsc.org. The effects of temperature and supersaturation on nucleation kinetics are significant; for instance, elevated temperatures can sometimes improve nucleation and the growth of single crystals nih.gov.

In the context of CsGeCl3 and related mixed-halide systems like CsGe(BrxCl1-x)3, the composition itself is a key parameter. The ratio of halide ions can lead to structural distortions that influence the material's properties. The ionic radii of the constituent ions play a role in the stability of the perovskite structure, often quantified by Goldschmidt's tolerance factor mpg.de.

For vapor transport methods, the optimization focuses on the temperature gradient between the source and the sink, the total pressure in the growth ampoule, and the type and concentration of the transport agent. These factors collectively control the rate of mass transport and the conditions at the growth interface, thereby affecting the size and perfection of the resulting crystals. A systematic approach to varying these parameters is necessary to identify the optimal conditions for the growth of high-quality CsGeCl3 crystals nih.gov.

Table 4: Key Parameters for Optimization of Crystal Growth

ParameterInfluence on Crystal GrowthOptimization Strategy
TemperatureAffects solubility, diffusion rates, and nucleation kinetics.Systematic variation at constant precipitant concentration.
SupersaturationThe driving force for both nucleation and crystal growth.Controlled by solvent evaporation or slow cooling.
Precipitant ConcentrationInfluences the solubility of the compound and the degree of supersaturation.Incremental changes around an initial effective concentration.
pH and Ionic StrengthCan affect the solubility and stability of the precursor species in solution.Screening over a range of pH values and salt concentrations.
Additives/LigandsCan act as capping agents to control growth habits or as complexing agents to modify solubility.Introduction of various small molecules or ions to the growth medium.

Electronic Structure and Band Theory of Cesium Trichlorogermanate

Electronic Band Structure Calculations for CsGeCl₃

Electronic band structure calculations are crucial for understanding the conductivity and optical properties of CsGeCl₃. These theoretical studies consistently reveal its nature as a direct band gap semiconductor, a key characteristic for efficient light emission and absorption.

Direct Band Gap Nature and Values of Cesium Trichlorogermanate

Numerous theoretical studies have confirmed that this compound is a direct band gap semiconductor. jnanosam.com This means that the minimum of the conduction band and the maximum of the valence band both occur at the same point in the Brillouin zone, typically the Z or R high-symmetry point. jnanosam.comnih.gov This alignment allows for efficient radiative recombination of electrons and holes, making the material suitable for applications in light-emitting diodes and lasers.

The calculated value of the band gap, however, varies significantly depending on the theoretical method employed. Different approximations for the exchange-correlation functional in Density Functional Theory (DFT) yield a wide range of values. For instance, calculations using the Perdew–Burke–Ernzerhof (PBE) functional, within the Generalized Gradient Approximation (GGA), have reported values around 1.050 eV and 2.13 eV. jnanosam.comnih.govacs.org More advanced methods, such as those using hybrid functionals (HSE), provide higher values, with a reported gap of 3.24 eV. nih.govacs.org The GW approximation, which accounts for many-body effects, predicts an even larger gap of 4.01 eV. acs.org An experimental value for the optical absorption edge has been reported at 3.67 eV. jnanosam.com This wide range highlights the sensitivity of electronic structure calculations to the level of theory.

Computational MethodCalculated Band Gap (eV)Reference
DFT (GGA-PBE, USPP)1.050 jnanosam.com
DFT (PBE-sol)2.13 nih.govacs.org
Hybrid Functional (HSE)3.24 nih.govacs.org
GW Approximation4.01 acs.org
Experimental3.67 jnanosam.com

Effects of Pressure on the Electronic Band Gap of CsGeCl₃

The application of hydrostatic pressure has a profound effect on the electronic band structure of CsGeCl₃. Theoretical and experimental investigations consistently show that increasing pressure leads to a significant reduction in the electronic band gap. acs.orgdntb.gov.uanih.gov This phenomenon, known as a redshift of the absorption edge, makes the material's properties tunable for specific applications.

Calculations have demonstrated a direct semiconductor to metallic transition as the pressure is increased, with the band gap value decreasing from 1.06 eV to 0.0 eV. dntb.gov.ua Another study observed that the absorption edge drops by approximately 2.5 eV within a pressure range up to 6 GPa. This pressure-induced band gap closing is attributed to changes in the crystal structure, specifically the distortion of the [GeCl₆] octahedra, which alters the orbital overlap and electronic band energies. nih.gov This tunability is a key feature for designing pressure-sensitive optical and electronic devices.

Pressure (GPa)Band Gap (eV)Key Observation
01.06Initial semiconductor state. dntb.gov.ua
Up to 6Drops by ~2.5 eVSignificant redshift of absorption edge.
IncreasingDecreases to 0.0Transition towards a metallic state. dntb.gov.ua

Strain-Driven Tuning of the Band Gap in this compound

Beyond hydrostatic pressure, the application of directional strain offers another powerful route to engineer the band gap of CsGeCl₃. Theoretical studies based on density functional theory have shown that the band gap can be effectively modulated by applying biaxial or triaxial strain. rsc.orgresearchgate.net

First-principles calculations reveal that the band gap of CsGeCl₃ can be tuned over a range of 1.63 eV by applying triaxial strains from -4% (compressive) to +4% (tensile). rsc.org This wide tuning range covers a significant portion of the visible spectrum, indicating that strain engineering could be used to tailor the material's light absorption and emission characteristics. The change in the band gap under strain is primarily linked to modifications in the Ge-Cl bond lengths, which directly impacts the electronic structure. rsc.org Compressive strains, in particular, have been identified as a viable method for achieving optimal band gaps for specific applications. rsc.org

Semiconductor-to-Metallic Transition under Compressive Strain in CsGeCl₃

As the magnitude of compressive strain or pressure increases, the band gap of CsGeCl₃ continues to decrease until it eventually closes, inducing a transition from a semiconductor to a metallic state. dntb.gov.ua This transition is a hallmark of many materials under extreme conditions and has been theoretically predicted for CsGeCl₃.

First-principles investigations show that under sufficient pressure, the valence and conduction bands overlap, resulting in a zero-band gap and metallic behavior. dntb.gov.ua This transition is driven by the increased hybridization of atomic orbitals as the interatomic distances are reduced. The ability to induce a semiconductor-to-metal transition opens up possibilities for applications in switches, sensors, and phase-change memory devices.

Density of States (DOS) Analysis of this compound

The Density of States (DOS) provides insight into the distribution of electronic states at different energy levels and reveals the contributions of the constituent atoms to the electronic structure.

Contributions from Constituent Atoms to Electronic States

Analysis of the partial density of states (PDOS) indicates that the electronic states near the Fermi level, which govern the material's primary electronic and optical properties, are dominated by orbitals from the Germanium and Chlorine atoms. The Cesium atom has a less direct, but still important, structural role.

The valence band maximum (VBM) is primarily formed by the hybridization of Germanium 4s (Ge-4s) and Chlorine 3p (Cl-3p) atomic orbitals. aps.org The conduction band minimum (CBM) is mainly composed of unoccupied Germanium 4p (Ge-4p) states. aps.org The strong hybridization between the Ge and Cl orbitals in the [GeCl₆] octahedra is a defining feature of the electronic structure in this class of perovskite materials. nih.gov The electronegativity of the halogen atom plays a significant role; the more electronegative chlorine leads to deeper valence band levels compared to its bromide and iodide counterparts, resulting in a larger band gap for CsGeCl₃. aps.org

Special Van Hove Singularities in the Electronic Density of States

Van Hove singularities are sharp peaks in the electronic density of states (DOS) that correspond to points in the band structure, often at high-symmetry points in the Brillouin zone, where the group velocity of electrons vanishes. acs.org These singularities are crucial for interpreting the optical properties of a material as they signify energies at which strong absorption of light can occur.

In CsGeCl₃, the electronic density of states exhibits several such features. acs.orgacs.org The energy dispersions of the electronic states form shapes described as parabolic, saddle, and camelback, which in turn generate the maximum and minimum points that lead to Van Hove singularities in the DOS. acs.org Analysis of the orbital-projected DOS reveals that these singularities arise from complex orbital hybridizations. nih.gov For instance, different energy regions within the valence bands are dominated by distinct hybridizations, such as Ge-4p with Cl-3p states and Ge-4s with Cl-3p states. nih.gov These features in the electronic structure are key indicators of the material's intricate chemical bonding and its response to electromagnetic radiation. acs.orgacs.org

Table 1: Key Regions and Features in the Electronic Density of States of CsGeCl₃

Energy Range (relative to Fermi level) Dominant Orbital Character & Hybridization Resulting Feature
-5 eV to -2 eV Co-dominated by Ge-4s and Cl-3p orbitals nih.gov Contributes to the upper valence band structure nih.gov
-8 eV to -5 eV Strong hybridization of Ge-4p and Cl-3p states nih.gov Forms the lower part of the valence bands nih.gov

Orbital Hybridizations and Detailed Chemical Bonding Character in CsGeCl₃

A detailed analysis of the partial density of states provides insight into the specific atomic orbital contributions to the band structure. arxiv.org

Valence Band: The valence band maximum (VBM) region is primarily formed from the hybridization of Germanium 4s (Ge-4s) and Chlorine 3p (Cl-3p) orbitals. nih.govarxiv.org This interaction creates both bonding and antibonding states, with the VBM having a significant antibonding character.

Conduction Band: The conduction band minimum (CBM) is mainly composed of the unoccupied Germanium 4p (Ge-4p) orbitals. arxiv.org

Cesium Contribution: The cesium atom exists primarily as a Cs⁺ ion, and its orbitals have a less direct, though still present, influence on the band-edge states, indicating a predominantly ionic bond with the GeCl₃⁻ framework. acs.org

The presence of dual chemical bonding (ionic and covalent) is confirmed through charge density mapping and analysis of the density of states. researchgate.netresearchgate.net

Table 2: Orbital Contributions and Bonding Character in CsGeCl₃

Structural Unit / Interaction Primary Contributing Orbitals Nature of Bonding
[GeCl₆] octahedron Ge-4s, Ge-4p, Cl-3p nih.govarxiv.org Primarily Covalent
Cs to [GeCl₃] framework Cs-5p, Cl-3p Primarily Ionic acs.org
Valence Band Maximum (VBM) Hybridized Ge-4s and Cl-3p nih.gov Antibonding Character

Excitonic Effects and Electron-Hole Interactions in this compound

Excitonic effects, which arise from the Coulombic attraction between an excited electron and the hole it leaves behind, are significant in determining the optical properties of CsGeCl₃. The strength of this electron-hole interaction dictates the exciton binding energy and influences the optical absorption spectrum.

Theoretical studies employing methods like the Bethe-Salpeter Equation (BSE) and time-dependent density-functional theory (TDDFT) have been used to investigate these interactions. aps.org Calculations for CsGeCl₃ reveal the presence of excitonic features in its optical spectrum. aps.org The BSE spectrum shows a notable continuum exciton peak at approximately 3.5 eV, with a weaker shoulder appearing around 2.6 eV, below the calculated quasiparticle band gap of 2.96 eV. aps.org

The presence of these features demonstrates a significant electron-hole interaction. aps.org In halide perovskites, structural characteristics such as quantum confinement in lower-dimensional structures can enhance exciton binding energies. nih.gov While CsGeCl₃ has a 3D structure, the specific electronic makeup, including the nature of the hybridized orbitals at the band edges, contributes to these strong excitonic effects. nih.gov Some theoretical frameworks suggest that the electron-hole interactions in the CsGeX₃ family might be considered weak in a relative sense, leading to a slight red-shift of the optical gap. acs.orgacs.org However, the appearance of distinct peaks below the fundamental gap in advanced calculations confirms that these interactions cannot be neglected and play a crucial role in the material's photo-physics. aps.org

Table 3: Calculated Excitonic and Optical Properties of CsGeCl₃

Property Method of Calculation Value / Observation
Quasiparticle Band Gap G₀W₀ aps.org 2.96 eV
Dominant Exciton Peak Bethe-Salpeter Equation (BSE) aps.org ~3.5 eV aps.org
Low-Energy Excitonic Feature Bethe-Salpeter Equation (BSE) aps.org Weak shoulder at ~2.6 eV aps.org

Table of Mentioned Compounds

Compound Name Chemical Formula
This compound CsGeCl₃
Cesium Cs
Germanium Ge

Optical and Optoelectronic Properties of Cesium Trichlorogermanate

Optical Absorption Characteristics of CsGeCl3

Cesium trichlorogermanate (CsGeCl3) displays notable optical absorption properties that are significantly influenced by external conditions and its intrinsic structural characteristics. The material is a semiconductor with a direct bandgap, and its absorption edge is sensitive to changes in pressure and structural phase. jnanosam.com At ambient pressure, the absorption edge energy for the trigonally distorted cubic perovskite modification of CsGeCl3 is approximately 3.67(5) eV. nih.gov

The application of hydrostatic pressure has a profound effect on the optical absorption edge of this compound, leading to a significant red shift, which is a shift towards lower energy (longer wavelengths). acs.org This phenomenon is characterized by a decrease in the material's band gap as pressure increases. osti.govscilit.com Theoretical calculations using density functional theory have shown that the optical absorption and conductivity are directed toward the low-energy region remarkably with increasing pressure up to 10 GPa. acs.orgnih.gov This pressure-induced band gap closing is a key factor that influences other optical properties, such as second-harmonic generation. osti.govscilit.com The considerable red shift under pressure makes the optoelectronic performance of CsGeCl3 tunable. acs.orgnih.gov

Table 1: Effect of Hydrostatic Pressure on the Band Gap of CsGeCl3 An interactive table representing the general trend of band gap reduction with applied pressure.

Hydrostatic Pressure Band Gap Trend Observation
Ambient ~3.67 eV Initial state

The optical absorption properties of this compound are intrinsically linked to its crystal structure, specifically the arrangement and distortion of the [GeCl6] octahedra. jnanosam.comresearchgate.net While the ideal perovskite structure is cubic, CsGeCl3 typically exhibits a rhombohedrally distorted structure at ambient conditions. jnanosam.com This octahedral distortion, which can be influenced by factors like temperature or pressure, plays a critical role in determining the electronic band structure and, consequently, the optical absorption characteristics. researchgate.net

Theoretical investigations have shown that such octahedral distortions can substantially increase the energy bandgap, in some cases by more than 1.0 eV, compared to an ideal cubic structure. researchgate.net This effect is attributed to an increase in volume and a Jahn-Teller type of symmetry breaking that alters the character of the valence band maximum and conduction band minimum. researchgate.net Therefore, the specific structural phase and the degree of octahedral distortion are crucial in defining the material's absorption spectrum. researchgate.net

Photoluminescence Studies of this compound

While photoluminescence measurements for this compound have been reported in the scientific literature, detailed characteristics of its emission properties are not extensively documented in available research. Further investigation is required to fully characterize its photoluminescent behavior, such as emission spectra, quantum yields, and decay kinetics.

Nonlinear Optical (NLO) Properties of CsGeCl3

This compound is recognized for its significant nonlinear optical (NLO) properties, which are largely related to distortions in its crystal lattice. osti.gov Materials with strong NLO effects are crucial for applications like laser frequency conversion.

This compound exhibits a considerable second-harmonic generation (SHG) response, a key characteristic of NLO materials. scilit.com At ambient pressure, the SHG intensity of CsGeCl3 has been measured to be approximately 9.1 times greater than that of potassium dihydrogen phosphate (B84403) (KH2PO4), a widely used benchmark NLO material. osti.govscilit.com This strong SHG efficiency makes CsGeCl3 a promising candidate for frequency-doubling applications, particularly in the infrared region.

Table 2: Relative SHG Intensity of CsGeCl3 at Ambient Pressure An interactive table comparing the SHG intensity of CsGeCl3 to a standard NLO material.

Compound Relative SHG Intensity (@ 1030 nm)
This compound (CsGeCl3) 9.1

The already significant SHG intensity of this compound can be further enhanced by applying external pressure. osti.gov Research has demonstrated a strong correlation between the SHG intensity and pressure-induced distortions of the [GeCl6] octahedra. scilit.com As pressure increases, the lattice distortion becomes more pronounced, which in turn enhances the NLO response. osti.gov

Specifically, upon compression to 1.07 GPa, the SHG intensity of CsGeCl3 was observed to increase by approximately 3 times. osti.govscilit.com This pressure-driven enhancement is also favored by the simultaneous closing of the band gap, as observed in optical absorption measurements. scilit.com This tunable NLO property presents a method for optimizing the material's performance for specific applications. scilit.com

Table 3: Pressure-Induced Enhancement of SHG Intensity in CsGeCl3 An interactive table showing the effect of pressure on the SHG intensity of CsGeCl3.

Pressure Relative SHG Intensity Enhancement
Ambient 1x (Baseline)

Dielectric Functions of this compound

The dielectric function is a critical parameter in characterizing the optical properties of a material, as it describes how the material responds to an external electromagnetic field. For this compound (CsGeCl₃), the dielectric function has been investigated primarily through first-principles calculations based on density functional theory (DFT). acs.orgnih.gov These theoretical studies provide a comprehensive understanding of the electronic transitions that govern the material's optical response.

The dielectric function is a complex quantity, typically represented as ε(ω) = ε₁(ω) + iε₂(ω), where ε₁(ω) is the real part and ε₂(ω) is the imaginary part. The real part, ε₁(ω), is associated with the polarization of the material, while the imaginary part, ε₂(ω), is related to the absorption of photons.

Research based on first-principles calculations has explored the dielectric functions of CsGeCl₃ both with and without considering excitonic effects. acs.orgnih.gov In the absence of electron-hole interactions (excitonic effects), the static dielectric constant ε₁(0), which is the value of the real part of the dielectric function at zero photon energy, is calculated to be approximately 1.7. acs.orgnih.gov This value increases when excitonic effects are taken into account. acs.orgnih.gov The low-frequency region of the real part of the dielectric function shows a dispersionless feature, which is a key factor in determining the range where absorption and reflectance coefficients are negligible. acs.orgnih.gov

The imaginary part of the dielectric function, ε₂(ω), provides insight into the material's absorption spectrum. For CsGeCl₃, calculations in the absence of excitonic effects indicate an optical gap of about 4.00 eV. nih.gov This corresponds to the energy threshold for electron transitions from the valence band to the conduction band. The spectrum of ε₂(ω) reveals various peaks that correspond to these electronic transitions.

The inclusion of excitonic effects, which describe the interaction between excited electrons and the holes they leave behind, significantly influences the dielectric function. These effects can lead to the formation of bound states (excitons) with energies within the bandgap, affecting the onset and intensity of light absorption.

Systematic studies have also examined the relationship between the structural properties of CsGeCl₃ and its optoelectronic responses. researchgate.net These studies propose structural factors to describe the degree of distortion from an ideal perovskite structure and analyze their effect on the dielectric function. researchgate.net

Below are data tables summarizing key calculated values for the dielectric properties of this compound.

Table 1: Calculated Static Dielectric Constant and Optical Gap of CsGeCl₃

Property Value Method/Conditions
Static Dielectric Constant, ε₁(0) ~1.7 First-principles calculation (without excitonic effects) nih.gov
Static Dielectric Constant, ε 71.9 meV (Exciton Binding Energy) Density Functional Perturbation Theory (DFPT) with PBEsol functional arxiv.org
Optical Gap ~4.00 eV First-principles calculation (without excitonic effects) nih.gov
Band Gap 4.01 eV GW approximation acs.orgnih.gov
Band Gap 3.24 eV Hybrid functional (HSE) approximation acs.orgnih.gov
Band Gap 2.13 eV PBE-sol functional acs.orgnih.gov

Table 2: Key Features of the Calculated Dielectric Function of CsGeCl₃

Feature Description
Real Part (ε₁)
Low-Energy Behavior Weakly dependent on energy in the inactive region. acs.orgnih.gov
Imaginary Part (ε₂)
Onset of Absorption Corresponds to the fundamental optical gap of the material. nih.gov
Spectral Peaks Represent direct electronic transitions between the valence and conduction bands.

Modification and Doping Strategies for Tuning Cesium Trichlorogermanate Properties

Metal Doping in Cesium Trichlorogermanate (e.g., Mn-doped and Ni-doped CsGeCl₃)

Doping the germanium (Ge) site in CsGeCl₃ with transition metals like manganese (Mn) and nickel (Ni) has been investigated as a method to enhance its absorbance in the visible light spectrum. nih.govrsc.orgarxiv.org First-principles calculations based on Density Functional Theory (DFT) have been employed to study the structural, optical, electronic, and mechanical properties of these doped compositions. nih.govrsc.orgrsc.org

The introduction of metal dopants significantly alters the electronic band structure of CsGeCl₃. Pristine CsGeCl₃ is a direct band gap semiconductor, with a calculated band gap of approximately 0.97 eV to 0.997 eV. nih.govresearchgate.net

Mn-doping : When manganese is introduced, an intermediate energy band appears within the original band gap. nih.govrsc.orgresearchgate.net The energy gap between the valence band and the conduction band remains around 0.97 eV, similar to the undoped material. However, a much smaller energy gap of about 0.29 eV emerges between the top of these intermediate states and the minimum of the conduction band. nih.govrsc.orgresearchgate.net This effectively creates a pathway for electron excitation with lower energy photons. The band gap of the Mn-doped sample becomes indirect. rsc.orgresearchgate.net

Ni-doping : In the case of nickel doping, vacant impurity states are formed just above the Fermi level, leading to an extension of the valence band into a higher energy region. nih.govrsc.orgresearchgate.net This facilitates the transition of electrons from the valence to the conduction band. nih.govresearchgate.net The direct band gap between the valence band maximum and the conduction band minimum is calculated to be 1.10 eV, which is larger than that of pristine CsGeCl₃. nih.govrsc.org However, when accounting for the Moss–Burstein effect, the band gap is considered to be effectively reduced, which explains the observed changes in optical properties. nih.govrsc.orgresearchgate.net

Table 1: Calculated Electronic Band Gap Properties of Pristine and Doped CsGeCl₃
MaterialBand Gap TypeCalculated Band Gap (eV)Key Feature
Pristine CsGeCl₃Direct0.97 - 0.997-
Mn-doped CsGeCl₃Indirect0.97 (Valence to Conduction) 0.29 (Intermediate to Conduction)Intermediate energy band
Ni-doped CsGeCl₃Direct1.10Vacant states above Fermi level

Doping with Mn and Ni significantly enhances the optical absorption of CsGeCl₃, particularly in the visible light range where the pristine material shows no absorbance. nih.gov

Optical Absorption : Both Ni- and Mn-doped CsGeCl₃ exhibit a shift in their absorption edge towards the lower energy region (a redshift) compared to the undoped material. nih.govrsc.orgarxiv.orgrsc.org This doping enhances the absorption coefficient not only in the visible region but also in the ultraviolet range. nih.govresearchgate.net An additional absorption peak appears in the visible light energy region for both doped profiles. nih.govrsc.orgrsc.org Notably, Mn-doped CsGeCl₃ shows a greater shift and higher absorptivity in the visible spectrum than its Ni-doped counterpart. nih.govrsc.orgresearchgate.net

The mechanism behind the improved optical properties is the creation of new energy states within the band gap upon doping. nih.govrsc.org

Mn-doping : In Mn-doped CsGeCl₃, impurity energy states manifest as an intermediate band located in the middle of the band gap. nih.govresearchgate.net These states act as a stepping stone for electrons, reducing the energy required for them to transition from the valence band to the conduction band. nih.govrsc.orgresearchgate.net Electrons are first excited to this intermediate band and can then be promoted to the conduction band by absorbing lower-energy visible light photons. rsc.org

Ni-doping : For Ni-doped CsGeCl₃, impurity states emerge just over the Fermi level and mix with the valence band maximum. researchgate.net These states can trap photoexcited holes, which is believed to reduce the recombination rate of electrons and holes, thereby improving optoelectronic efficiency. researchgate.net

Halide Alloying in Cesium Germanium Halide Perovskites (CsGeX₃, X=Cl, Br, I)

Alloying, or mixing different halides (chlorine, bromine, and iodine) on the X-site of the CsGeX₃ perovskite structure, is a key strategy for tuning the material's properties. unifi.itrsc.org This approach allows for the modulation of the band gap, optical absorption, and stability of the resulting compound. By adjusting the ratio of Cl, Br, and I, the material's characteristics can be finely controlled. For instance, fabricating CsGeX₃ as quantum rods and tuning the halide composition has shown to directly impact the power conversion efficiency of solar cell devices. rsc.orgresearchgate.net Studies on related germanium-based perovskites have demonstrated that mixed-halide compositions, such as MAGeI₂.₇Br₀.₃, exhibit improved stability under ambient conditions compared to their single-halide counterparts. unifi.it In CsGeX₃ quantum rod-based solar cells, the performance varied with the halide, with the iodine-based CsGeI₃ showing a higher power conversion efficiency (4.92%) compared to the bromide and chloride versions. researchgate.net

Table 2: Photovoltaic Parameters of CsGeX₃ Quantum Rod Perovskite Solar Cells
MaterialPower Conversion Efficiency (PCE)Short-Circuit Current (Jsc) (mA/cm²)Open-Circuit Voltage (Voc) (V)Fill Factor (FF)
CsGeCl₃1.12%5.210.350.40
CsGeI₃4.92%18.90.510.51

Strain Engineering Effects on Electronic and Optical Properties of CsGeCl₃

Applying mechanical strain, both compressive and tensile, is another powerful technique to modify the electronic and optical properties of CsGeCl₃. researchgate.net This process, known as strain engineering, can alter the crystal lattice, which in turn influences the electronic band structure and how the material interacts with light.

Investigations using density functional theory show that the band gap of CsGeCl₃ can be effectively tuned over a wide range. researchgate.net

Unstrained : The unstrained material has a direct band gap of about 0.768 eV. researchgate.net

Compressive Strain : Applying compressive strain reduces the band gap and causes a redshift in the optical response, enhancing the material's ability to absorb longer-wavelength light. researchgate.netnih.gov Under sufficient compressive strain, a semiconductor-to-metallic transition can even be observed. researchgate.net

Tensile Strain : Conversely, applying tensile strain increases the band gap and induces a blueshift, shifting the optical response to shorter wavelengths. researchgate.netnih.gov

This tunability allows for the optimization of CsGeCl₃ for various applications. For example, by applying strain, the absorption coefficient in the visible and ultraviolet regions can be significantly enhanced, making the material more suitable for use in solar cells and other optoelectronic devices. researchgate.net Studies have shown that applying triaxial strain ranging from -4% to +4% can tune the band gap of CsGeCl₃ over a range of 1.63 eV. researchgate.net

Computational and Theoretical Methodologies Applied to Cesium Trichlorogermanate

Density Functional Theory (DFT) Based First-Principles Calculations

First-principles calculations grounded in Density Functional Theory (DFT) are a cornerstone for studying the material properties of Cesium Trichlorogermanate. These calculations solve approximations of the Schrödinger equation to determine the electronic structure of the bulk material, providing foundational data on its stability, geometry, and electronic band structure.

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation (XC) functional, which approximates the complex many-body electron interactions. For this compound, various functionals have been employed to predict its properties.

The Materials Project database, for instance, documents calculations on CsGeCl (entry mp-22988) that utilized the Perdew-Burke-Ernzerhof functional adapted for solids (PBEsol). materialsproject.org This choice is part of the Generalized Gradient Approximation (GGA) family of functionals. The calculations performed include structure optimization, static calculations, and Density Functional Perturbation Theory (DFPT) for dielectric properties, all under the GGA framework. materialsproject.org

The selection of a specific XC functional is crucial as it influences the predicted lattice parameters, band gap, and other electronic properties. While PBEsol was used in the documented calculations, other functionals like the standard PBE, Local Density Approximation (LDA), or hybrid functionals such as Heyd-Scuseria-Ernzerhof (HSE) could also be applied to potentially offer different levels of accuracy for various properties.

To manage the computational complexity of calculations involving core electrons, pseudopotential methods are employed. These approaches replace the strong Coulomb potential of the nucleus and the effects of the tightly bound core electrons with a weaker, effective potential, or pseudopotential.

For the DFT calculations on this compound documented in the Materials Project, the Projector-Augmented Wave (PAW) method was used. materialsproject.org Specifically, the VASP PAW pseudopotentials were used for each element: Cs_sv, Ge_d, and Cl. materialsproject.org The PAW method is known for its high accuracy, as it reconstructs the all-electron wavefunction from the pseudo-wavefunction in the core region.

The implementation of DFT calculations is carried out using specialized computational software packages. The Vienna Ab initio Simulation Package (VASP) is one of the prominent codes used for solid-state calculations and was employed for the study of this compound as referenced in the Materials Project. materialsproject.org VASP is a plane-wave-based code that is well-suited for periodic systems like crystals.

In addition to VASP, the Abinit code was also used for Density Functional Perturbation Theory (DFPT) calculations to determine properties such as the dielectric tensor. materialsproject.org While there is discussion in the computational materials science community about working with less common compounds like CsGeCl in software like Quantum ESPRESSO, specific computational studies on this compound using this particular software were not identified in the search results. stackexchange.com

Ab Initio Bethe-Salpeter Equation (BSE) Calculations for Excitonic Effects

The Bethe-Salpeter Equation (BSE) is a powerful theoretical tool for studying optical properties and excitonic effects, which are crucial for understanding the interaction of materials with light. The BSE method builds upon DFT or many-body Green's function (GW) calculations to describe the electron-hole interaction, which is responsible for the formation of excitons. At present, there are no specific research findings available that apply ab initio Bethe-Salpeter Equation calculations to investigate the excitonic effects in this compound.

Tight-Binding Model Approaches for Electronic Structures

The tight-binding model is a semi-empirical method used to calculate the electronic band structure of materials. It provides a simplified yet physically intuitive picture of the electronic states by considering the overlap of atomic orbitals of neighboring atoms. This approach is computationally less demanding than first-principles calculations and can be particularly useful for large systems or for gaining qualitative insights into chemical bonding. Currently, there is no available research that specifically employs tight-binding model approaches to describe the electronic structure of this compound.

Advanced Spectroscopic Characterization Techniques for Cesium Trichlorogermanate

In-situ High-Pressure Synchrotron X-ray Diffraction (XRD) Studies

In-situ high-pressure synchrotron X-ray diffraction (XRD) is a powerful experimental technique used to study the crystal structure of materials under extreme pressures. anl.govarxiv.orgmdpi.com In this method, a sample is placed in a diamond anvil cell (DAC), which can generate immense pressures, while a high-brilliance synchrotron X-ray beam is diffracted by the sample. The resulting diffraction patterns provide precise information about the atomic arrangement, allowing for the identification of pressure-induced phase transitions and the determination of the equation of state. mdpi.commimcmahon.com

While direct experimental in-situ synchrotron XRD data for CsGeCl₃ is not extensively detailed in the available literature, first-principles calculations based on density functional theory (DFT) have been employed to predict its structural behavior under high pressure. These theoretical studies provide a roadmap for potential experimental verification.

Research Findings: Computational studies predict that bulk CsGeCl₃ undergoes a series of structural phase transitions as pressure increases. researchgate.netnih.govrsc.org Starting from its ambient pressure rhombohedral (R3m) or monoclinic (Cm) structure, the material is expected to transform into a high-symmetry cubic perovskite phase and subsequently into other, more dense structures.

The predicted sequence of phase transitions is as follows:

Cm or R3m → Pm-3m: This transition to the ideal cubic perovskite structure is predicted to occur at approximately 8.5 GPa. researchgate.netnih.govrsc.org

Pm-3m → ppPv-Pnma: A further transition to a post-perovskite Pnma phase is anticipated at around 9.4 GPa. researchgate.netnih.govrsc.org

ppPv-Pnma → I4mm: At a much higher pressure of about 64 GPa, a final transition to a tetragonal I4mm structure is predicted. researchgate.netnih.govrsc.org

These pressure-induced transformations are significant as they dramatically alter the electronic and optical properties of the material. For instance, the post-perovskite Pnma phase is calculated to have a band gap of 1.56 eV at 40 GPa, suggesting potential for photovoltaic applications under these conditions. researchgate.netrsc.org The application of pressure effectively reduces the band gap of CsGeCl₃. acs.orgacs.org

Predicted High-Pressure Phase Transitions of CsGeCl₃
Initial Phase (Space Group)Final Phase (Space Group)Predicted Transition Pressure (GPa)
Cm or R3mPm-3m8.5
Pm-3mppPv-Pnma9.4
ppPv-PnmaI4mm64

Raman Scattering Spectroscopy of Structural Distortions

Raman scattering spectroscopy is a non-destructive technique that probes the vibrational modes (phonons) of a material. acs.org It is highly sensitive to changes in crystal symmetry and local atomic arrangements, making it an excellent tool for studying structural distortions and phase transitions. In CsGeCl₃, which crystallizes in a rhombohedrally distorted perovskite structure at ambient conditions, Raman spectroscopy can identify the active vibrational modes associated with this distortion. aps.org

Research Findings: First-principles calculations have been used to simulate the Raman spectra of rhombohedral CsGeCl₃ and identify its zone-center phonon modes. The rhombohedral phase has two formula units per primitive cell, resulting in a specific set of Raman-active modes. The calculations reveal that the highest frequency modes of A1 and E symmetry exhibit the most significant Raman intensity. aps.org These modes correspond to specific stretching and bending motions of the GeCl₆ octahedra. The frequencies of these vibrational modes are a direct fingerprint of the material's structure and bonding.

Calculated Phonon Frequencies and Raman Tensor Components for Rhombohedral CsGeCl₃ aps.org
SymmetryPhonon Frequency (cm⁻¹)Raman Tensor Component (a.u. x 10⁻³)
E(1)49.6-0.03
A1(1)69.8-0.02
E(2)81.40.04
E(3)128.8-0.04
A1(2)151.00.01
E(4)156.4-0.03
A1(3)293.7-0.21
E(5)300.70.26

The study of these Raman modes under varying temperature or pressure can reveal the dynamics of structural phase transitions. For example, the softening of a particular phonon mode (a decrease in its frequency) can indicate an approaching transition to a higher-symmetry phase.

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Phase Transitions

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radio-frequency technique that probes the interaction between the nuclear quadrupole moment of a nucleus (for nuclei with spin I > 1/2) and the local electric field gradient (EFG) at the nucleus site. nih.gov The EFG is highly sensitive to the local electronic environment and crystal symmetry. Consequently, NQR is an exceptionally precise tool for detecting structural phase transitions, as these transitions invariably alter the symmetry and bonding around the quadrupolar nucleus, leading to distinct changes in the NQR spectrum. nih.gov

Research Findings: There is a notable lack of direct NQR studies specifically on Cesium Trichlorogermanate in the reviewed literature. However, the principles of the technique can be illustrated by examining studies on analogous halide perovskites. For instance, in the mixed-halide perovskite MAPb₁₋ₓSnₓBr₃, temperature-dependent ⁸¹Br NQR measurements were used to identify phase transitions. nih.gov A key finding in that study was the sharp drop in the intensity of the ⁸¹Br NQR signal below a certain temperature (220 K), which indicated the onset of a phase transition. The signal completely vanished at a lower temperature, confirming the completion of the structural change. nih.gov

For CsGeCl₃, the chlorine isotopes ³⁵Cl and ³⁷Cl are NQR-active nuclei. A hypothetical NQR study on CsGeCl₃ would involve monitoring the resonance frequencies and signal intensities of these isotopes as a function of temperature or pressure. A phase transition from the low-temperature rhombohedral phase to a high-temperature cubic phase would be expected to cause one of the following:

A sudden change or disappearance of the NQR signal, as the EFG at the chlorine sites would be averaged to zero in a perfectly cubic environment.

A distinct shift in the resonance frequencies, corresponding to the new crystallographic environment in the high-pressure phases (e.g., Pm-3m or Pnma).

This makes NQR a potentially powerful, though as yet unapplied, technique for mapping the phase diagram of CsGeCl₃.

Detailed Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is a technique that measures the light emitted from a material after it has absorbed photons. It provides crucial information about the electronic band structure, excited states, and defect properties of semiconductors and insulators. acs.org The energy of the emitted light corresponds to the electronic band gap and can reveal the presence of excitonic states (bound electron-hole pairs).

Research Findings: Photoluminescence and absorption measurements have been reported for CsGeCl₃. acs.org Theoretical calculations place its band gap in the ultraviolet region, with a predicted value around 3.24 eV when using hybrid functional (HSE) approximations. acs.org

More detailed investigations have focused on CsGeCl₃ in the form of quantum dots (QDs), which are semiconductor nanocrystals that exhibit quantum mechanical properties. researchgate.netnih.govrsc.org Theoretical studies based on time-dependent density functional theory (TDDFT) have explored the excited-state properties of CsGeCl₃ QDs. A key finding is that due to quantum confinement effects, CsGeCl₃ QDs exhibit a wider absorption range compared to their bulk counterparts. researchgate.netrsc.org This enhanced absorption is a significant property for optoelectronic applications. Furthermore, the optical response of these QDs can be tuned by adjusting the intensity and wavelength of the excitation source. researchgate.netnih.gov Among the different possible crystal structures, QDs based on the rhombohedral (R3m) phase are predicted to have particularly excellent optical performance, making them promising for advanced optoelectronic devices. researchgate.netrsc.org

Stability and Degradation Mechanisms of Cesium Trichlorogermanate

Mechanical Stability and Ductility of CsGeCl₃ (e.g., under Pressure)

The mechanical properties of CsGeCl₃, particularly its response to external pressure, are fundamental to its potential application in devices that may experience mechanical stress. Theoretical studies using density functional theory (DFT) have been employed to investigate its structural and mechanical characteristics under hydrostatic pressure.

Research indicates that CsGeCl₃ is a mechanically stable material that exhibits ductile behavior. researchgate.netdntb.gov.uarsc.org The application of hydrostatic pressure has been shown to enhance its ductility. researchgate.netaip.org This behavior is quantified using several key mechanical indicators, including Pugh's ratio (the ratio of bulk modulus B to shear modulus G) and Poisson's ratio (ν). An increase in the B/G ratio with rising pressure signifies that the ductility of CsGeCl₃ is enhanced under compression. aip.org Similarly, Poisson's ratio, which has a critical value of 0.26 to distinguish between brittle and ductile materials, increases under pressure, further confirming the material's enhanced ductility. dntb.gov.uaaip.org

At zero pressure, CsGeCl₃ is characterized as a soft material due to its low bulk, shear, and Young's moduli. aip.org However, as pressure increases, its hardness is enhanced. researchgate.net The material's positive Cauchy pressure (C₁₂ - C₄₄) across various pressure levels is another indicator of its inherent ductile nature. aip.orgresearchgate.net The satisfaction of the Born stability criteria further validates its mechanical stability. dntb.gov.ua

The table below summarizes the mechanical properties of CsGeCl₃ under increasing pressure, as determined by DFT calculations.

PropertyTrend with Increasing Pressure (0 to 10 GPa)Significance
Pugh's Ratio (B/G) Increases (from ~1.75 to ~2.04) dntb.gov.uaIndicates enhanced ductility aip.org
Poisson's Ratio (ν) Increases (from ~0.26 to ~0.29) dntb.gov.uaConfirms transition to more ductile behavior aip.org
Hardness IncreasesMaterial becomes more resistant to deformation researchgate.net
Ductility IncreasesImproved ability to deform without fracturing researchgate.netaip.org

Thermal Stability Investigations of CsGeCl₃-Based Materials

The thermal stability of CsGeCl₃ is closely linked to temperature-induced phase transitions. Like many perovskites, CsGeCl₃ undergoes a structural change from a high-temperature, high-symmetry phase to a low-temperature, lower-symmetry phase. Specifically, CsGeCl₃ exhibits a phase transition from a cubic (Pm-3m) structure to a rhombohedral (R3m) structure at a temperature of 428 K (155 °C). arxiv.orgarxiv.org This transition is a critical factor in its behavior and performance at different operating temperatures.

The Goldschmidt tolerance factor for CsGeCl₃ is greater than 1, which favors displacements of the B-site cation (Ge²⁺) and contributes to the stabilization of a polar, ferroelectric phase at lower temperatures. arxiv.orgresearchgate.net While CsGeCl₃ is an all-inorganic halide perovskite, the broader class of halide perovskites is known to face challenges with thermal decomposition, often at temperatures below 300 °C. nih.gov This suggests that while the material is stable through its phase transition, higher temperatures could lead to degradation, which is a key consideration for device fabrication and long-term operation.

Dynamical Instability and Phonon Dispersion Analysis of CsGeCl₃

Dynamical stability, which refers to a crystal lattice's resistance to self-disruption from atomic vibrations, is a crucial aspect of a material's fundamental properties. In perovskites like CsGeCl₃, this is often investigated through phonon dispersion analysis. Phonon dispersion curves illustrate the relationship between the frequency of lattice vibrations and their momentum. The presence of imaginary frequencies (often depicted as negative frequencies) in these curves indicates a dynamical instability, suggesting that the crystal structure is not in its lowest energy state and will spontaneously distort into a more stable phase. aip.org

For CsGeCl₃, vibrational instabilities are common in its high-symmetry cubic phase. aip.org These instabilities are the driving force behind the phase transition to the more stable rhombohedral structure at lower temperatures. aip.org The analysis of phonon modes reveals that specific atomic displacements, such as the off-centering of the Ge²⁺ cation, are responsible for the instability and the resulting ferroelectric distortion in the rhombohedral phase. aip.orgaps.org This order-disorder phase transition from the cubic to the rhombohedral phase is a direct consequence of the material resolving these dynamical instabilities. aip.org The study of vibrational properties is therefore essential for understanding the structural instabilities inherent in the perovskite structure of CsGeCl₃. aps.org

Environmental Stability Considerations for CsGeCl₃ (as a Lead-Free Alternative)

A primary motivation for the research into CsGeCl₃ is its potential as an environmentally friendly, lead-free substitute for highly efficient but toxic lead-based halide perovskites. arxiv.orgrsc.orgbohrium.com The toxicity of lead raises significant environmental and health concerns, driving the search for viable alternatives. bohrium.com

However, like other halide perovskites, CsGeCl₃ faces challenges regarding its stability in ambient environmental conditions. Halide perovskites are generally susceptible to degradation upon exposure to moisture and light. researchgate.net While CsGeCl₃ is an all-inorganic compound, which can offer better stability than hybrid organic-inorganic counterparts, its interaction with atmospheric water remains a concern for long-term device performance. The development of strategies to protect the perovskite layer from environmental factors is crucial for its commercial viability. Despite these challenges, the exploration of lead-free materials like CsGeCl₃ is a critical step toward developing more sustainable and environmentally compatible perovskite-based technologies. rsc.org

Comparative Studies and Emerging Research Directions for Cesium Trichlorogermanate

Comparative Analysis with Other Cesium Germanium Halide Perovskites (CsGeBr₃, CsGeI₃)

The family of cesium germanium halide perovskites (CsGeX₃, where X = Cl, Br, I) exhibits a clear trend in its optoelectronic properties, primarily governed by the halide anion. As the halide atom changes from chlorine to bromine and then to iodine, the bandgap of the material systematically decreases. Theoretical calculations have shown the bandgaps to be approximately 3.24 eV for CsGeCl₃, 2.34 eV for CsGeBr₃, and 1.64 eV for CsGeI₃. This trend is attributed to the increasing atomic radius and decreasing electronegativity of the halide, which influences the orbital interactions within the perovskite lattice.

The change in the halide also affects the charge carrier mobility. The interaction between the valence charge and the nuclear charge of the halogen atoms is strongest in chlorine and weakest in iodine. Consequently, carriers in CsGeI₃ are less tightly bound and exhibit higher mobility compared to those in CsGeCl₃ and CsGeBr₃. This makes CsGeI₃, with its narrower bandgap and higher carrier mobility, a more suitable candidate for single-junction photovoltaic applications, while the wider bandgap of CsGeCl₃ makes it promising for applications requiring transparency in the visible region or for use in tandem solar cell architectures.

Table 1: Comparison of Cesium Germanium Halide Perovskites

PropertyCesium Trichlorogermanate (CsGeCl₃)Cesium Tribromogermanate (CsGeBr₃)Cesium Triiodogermanate (CsGeI₃)
Bandgap (eV) ~3.24~2.34~1.64
Crystal Structure Trigonal (R3m)Trigonal (R3m)Trigonal (R3m)
Carrier Mobility LowerIntermediateHigher

Comparison of CsGeCl₃ with Other Lead-Free Metal Halide Perovskites (e.g., CsSnX₃, Cs₂AgBiX₆)

In the broader context of lead-free perovskites, CsGeCl₃ presents a unique set of properties when compared to other families, such as the tin-based perovskites (CsSnX₃) and the double perovskites (e.g., Cs₂AgBiCl₆).

CsGeCl₃ vs. CsSnX₃: Both germanium and tin are in the same group of the periodic table, making their halide perovskites structurally similar. However, the electronic properties differ significantly. For instance, a comparative study of CsSnCl₃ and the lead-based CsPbCl₃ revealed that both are direct bandgap semiconductors. While CsSnCl₃ is a viable lead-free alternative, it is prone to oxidation of Sn²⁺ to Sn⁴⁺, which can degrade device performance and stability. Germanium-based perovskites like CsGeCl₃ are generally considered to be more stable against oxidation than their tin-based counterparts, which is a critical advantage for long-term device operation.

CsGeCl₃ vs. Double Perovskites (e.g., Cs₂AgBiCl₆): Double perovskites, with the general formula A₂B'B''X₆, offer another avenue for lead-free alternatives. In these materials, the single divalent cation (like Ge²⁺ in CsGeCl₃) is replaced by a combination of a monovalent and a trivalent cation (e.g., Ag⁺ and Bi³⁺ in Cs₂AgBiCl₆). This structural arrangement often leads to wider and more tunable bandgaps. For example, Cs₂AgBiCl₆ has an indirect bandgap of around 2.77 eV. While this makes it suitable for applications like transparent conductors or UV detectors, its indirect bandgap is less ideal for photovoltaic applications compared to the direct bandgap of CsGeCl₃. The choice between these materials, therefore, depends heavily on the specific device requirements.

Table 2: Comparison of CsGeCl₃ with Other Lead-Free Perovskites

CompoundCrystal StructureBandgap (eV)Bandgap TypeKey Feature
CsGeCl₃ Trigonal (R3m)~3.24DirectGood oxidation stability
CsSnCl₃ Cubic~2.8DirectProne to Sn²⁺ oxidation
Cs₂AgBiCl₆ Cubic (Fm-3m)~2.77IndirectHigh stability, tunable properties

Potential for Integration in Advanced Optoelectronic Devices (e.g., Solar Cells, Photodetectors, LEDs)

The promising electronic and optical properties of CsGeCl₃ make it a strong candidate for various optoelectronic applications.

Photodetectors: The wide bandgap of CsGeCl₃ makes it an excellent material for UV photodetectors. These devices can operate with high sensitivity and a low dark current, making them suitable for applications such as flame detection, water purification monitoring, and secure communication systems.

Light-Emitting Diodes (LEDs): The direct bandgap of CsGeCl₃ is also advantageous for light-emitting applications. By tuning the halide composition (i.e., mixing chlorine with bromine or iodine), the emission wavelength can be controlled, potentially leading to the development of efficient and color-tunable LEDs in the visible and UV regions.

Exploration of Novel Functional Properties in this compound-Based Systems (e.g., Ferroelectricity, Ion Conduction)

Beyond its conventional optoelectronic applications, CsGeCl₃ exhibits intriguing functional properties that are subjects of ongoing research.

Ferroelectricity: CsGeCl₃ possesses a non-centrosymmetric crystal structure (space group R3m), which allows for the existence of spontaneous electric polarization. ingentaconnect.com This ferroelectric nature has been confirmed by both theoretical calculations and experimental observations. ingentaconnect.comnih.govresearchgate.net The origin of ferroelectricity in CsGeX₃ perovskites is attributed to the stereochemical activity of the Ge²⁺ lone pair electrons, which leads to a distortion of the GeCl₆ octahedra and a displacement of the germanium ion. nih.govacs.org This ferroelectric property can be exploited in novel device architectures, such as non-volatile memories, sensors, and ferroelectric photovoltaics, where the internal electric field can enhance charge separation and improve device performance. Studies have shown that CsGeCl₃ undergoes a phase transition from a paraelectric cubic phase to a ferroelectric trigonal phase at around 449 K. ingentaconnect.com

Ion Conduction: Like many other halide perovskites, CsGeCl₃ is expected to exhibit ionic conductivity. The migration of ions, particularly halide vacancies, is a well-documented phenomenon in this class of materials. sciengine.comresearchgate.netrsc.orgresearchgate.netdigitellinc.com While often considered a source of instability in solar cells, controlled ionic motion can be harnessed for applications such as resistive switching memories (memristors) and neuromorphic computing. Research on trichlorogermanate(II) salts has indicated the potential for high ionic conductivity. materialsproject.org The movement of ions in CsGeCl₃ can be influenced by external stimuli such as electric fields, light, and temperature, opening up possibilities for creating devices with tunable functionalities. Further research is needed to fully understand the mechanisms of ion migration in CsGeCl₃ and to engineer its ionic conductivity for specific applications.

Q & A

Q. What experimental methods are essential for characterizing the crystal structure of cesium trichlorogermanate?

Methodological Answer:

  • Use powder X-ray diffraction (XRD) to determine lattice parameters and phase purity, ensuring alignment with reference data from prior studies .
  • Employ 35Cl Nuclear Quadrupole Resonance (NQR) to probe local chloride environments and detect phase transitions, as demonstrated in analogous trichlorogermanate salts .
  • Supplement with Raman spectroscopy to identify vibrational modes associated with Ge-Cl bonds and assess structural stability under varying temperatures.

Q. How should synthesis protocols for this compound be optimized to minimize impurities?

Methodological Answer:

  • Conduct reactions under inert atmospheres (e.g., argon gloveboxes) to prevent hydrolysis of Ge-Cl bonds.
  • Use stoichiometric ratios of CsCl and GeCl₄, verified by gravimetric analysis, and purify via vacuum sublimation to isolate the target compound .
  • Validate purity through elemental analysis (e.g., EDX) and cross-check with XRD patterns to confirm absence of secondary phases .

Q. What are the key considerations for measuring ionic conductivity in this compound?

Methodological Answer:

  • Use impedance spectroscopy with blocking electrodes to distinguish bulk conductivity from grain boundary effects.
  • Control thermal gradients rigorously during measurements to avoid artifacts, and replicate experiments across multiple samples to ensure consistency .

Advanced Research Questions

Q. How can contradictions in reported phase transition temperatures of this compound be resolved?

Methodological Answer:

  • Perform high-resolution differential scanning calorimetry (DSC) to identify subtle thermal events, complemented by variable-temperature XRD to correlate structural changes with thermal data .
  • Analyze potential sample degradation using thermogravimetric analysis (TGA) and compare results across independent labs to isolate measurement discrepancies .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments that address gaps in existing literature .

Q. What computational approaches best predict the electronic structure of this compound, and how do they align with experimental observations?

Methodological Answer:

  • Use density functional theory (DFT) with hybrid functionals (e.g., HSE06) to model band structures, incorporating spin-orbit coupling for heavy elements like Cs .
  • Validate predictions against experimental UV-Vis spectroscopy and X-ray photoelectron spectroscopy (XPS) data. Discrepancies may indicate overlooked lattice dynamics or defects .
  • Leverage Slater-Koster parameterization for centrosymmetric halide perovskites to refine models of octahedral tilting and its impact on conductivity .

Q. How can researchers design experiments to investigate the hygroscopic stability of this compound?

Q. What strategies mitigate biases in interpreting conflicting ionic conductivity datasets?

Methodological Answer:

  • Implement blind analysis protocols, where researchers analyze data without prior knowledge of experimental conditions .
  • Use open-source tools (e.g., Python’s SciPy) for statistical validation of outliers and trends, ensuring transparency in data processing .
  • Document all experimental parameters (e.g., electrode materials, thermal history) in supplementary materials to enable replication .

Q. How should researchers structure lab reports to ensure reproducibility of this compound studies?

Methodological Answer:

  • Follow IUPAC guidelines for reporting synthesis steps, including exact molar ratios, reaction durations, and purification methods .
  • Provide raw data (e.g., XRD .CIF files, impedance Nyquist plots) in supplementary materials and reference them explicitly in the results section .
  • Use version control systems (e.g., Git) to track iterative changes in experimental protocols and data analysis workflows .

Cross-Disciplinary Integration

Q. What interdisciplinary methodologies enhance the study of this compound’s optoelectronic properties?

Methodological Answer:

  • Integrate time-resolved photoluminescence (TRPL) with Hall effect measurements to correlate carrier lifetimes with mobility .
  • Collaborate with computational chemists to refine DFT models using experimental dielectric constants and absorption coefficients .
  • Apply machine learning frameworks (e.g., cesium for time-series data) to identify patterns in large datasets, such as conductivity vs. temperature trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.